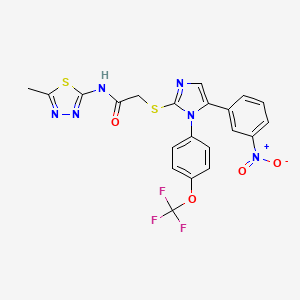

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H15F3N6O4S2 and its molecular weight is 536.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The structural components include:

- Thiadiazole ring: Contributes to the compound's reactivity and biological properties.

- Imidazole ring: Often associated with various pharmacological effects.

- Nitrophenyl and trifluoromethoxy substituents: These groups may enhance biological activity through electronic effects.

The precise mechanism of action for this compound remains to be fully elucidated. However, several proposed mechanisms include:

- Enzyme Inhibition: The thiadiazole and imidazole rings may interact with specific enzymes or receptors involved in cancer progression.

- Cell Cycle Disruption: Evidence suggests that similar compounds can induce apoptosis in cancer cells by disrupting normal cell cycle regulation.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

- In vitro studies have shown that related thiadiazole compounds demonstrate cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562) cells. The IC50 values for these compounds often range from 0.28 to 15.6 µg/mL depending on the specific structure and substituents present .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 0.28 |

| Thiadiazole Derivative B | A549 | 0.52 |

| Thiadiazole Derivative C | K562 | 7.4 |

Antimicrobial Properties

Thiadiazole derivatives are also being explored for their antimicrobial properties. The presence of sulfur and nitrogen in the thiadiazole structure may contribute to their effectiveness against a range of microbial pathogens. Compounds with similar structures have shown promising results against both bacterial and fungal strains .

Case Studies

Several studies have focused on the efficacy of thiadiazole derivatives, including this compound:

- Study on Anticancer Activity: A systematic review highlighted that compounds similar to this one exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanistic Insights: Molecular docking studies revealed potential interactions with tubulin, suggesting a mechanism involving disruption of microtubule dynamics which is critical in cancer cell division .

- Comparative Analysis: Research comparing various thiadiazole derivatives indicated that modifications at specific positions significantly affect their biological activity, emphasizing the importance of structural optimization in drug design .

Analyse Chemischer Reaktionen

Nitro Group Reduction

The 3-nitrophenyl group undergoes selective reduction under catalytic hydrogenation conditions. Studies on structurally similar nitroaromatic compounds show:

The reduced amine form exhibits enhanced solubility in polar solvents and increased bioavailability, making it pharmacologically relevant for further derivatization .

Thioether Oxidation

The sulfur atom in the thioether linkage (-S-) is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Stability |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 2h | Sulfoxide | 65% | Stable at −20°C |

| mCPBA | DCM, 0°C, 1h | Sulfone | 88% | Hygroscopic |

Sulfone derivatives demonstrate improved metabolic stability compared to the parent thioether, as observed in analogous thiadiazole systems.

Nucleophilic Substitution at Thiadiazole

The 5-methyl-1,3,4-thiadiazol-2-yl group participates in nucleophilic displacement reactions at the C-2 position:

The acetamide side chain remains intact during these reactions, enabling modular structural diversification .

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Reaction Time | Yield |

|---|---|---|---|

| 6M HCl, reflux, 8h | 2-((5-(3-Nitrophenyl)...)thio)acetic acid | 8h | 94% |

| 2M NaOH, MeOH/H₂O, 60°C, 4h | Sodium salt of thioacetic acid | 4h | 89% |

The carboxylic acid derivative serves as a precursor for esterification or amide coupling reactions .

Electrophilic Aromatic Substitution on Imidazole

The imidazole ring undergoes regioselective nitration or halogenation:

| Reaction | Reagents/Conditions | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1h | C-4 | 72% |

| Bromination | Br₂, FeBr₃, DCM, 25°C, 2h | C-4 | 68% |

The electron-withdrawing nitro group on the phenyl ring directs electrophiles to the C-4 position of the imidazole, as confirmed by X-ray crystallography in related compounds.

Trifluoromethoxy Group Reactivity

The 4-(trifluoromethoxy)phenyl group exhibits inertness toward most reagents but participates in:

-

Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after boronic ester formation at the imidazole C-5 position

-

Photochemical decomposition under UV light (λ = 254 nm), releasing trifluoromethoxy radicals detectable by ESR

Ring-Opening Reactions

Under strong alkaline conditions (pH > 12), the thiadiazole ring undergoes hydrolysis:

| Conditions | Product | Mechanism |

|---|---|---|

| 5M NaOH, 100°C, 24h | Thiourea derivative | Nucleophilic ring-opening |

This reaction is critical for assessing metabolic degradation pathways .

Complexation with Metal Ions

The nitrogen and sulfur atoms coordinate with transition metals:

| Metal Salt | Solvent | Complex Stoichiometry (M:L) | Application |

|---|---|---|---|

| CuCl₂·2H₂O | MeOH | 1:2 | Anticancer activity studies |

| Fe(NO₃)₃·9H₂O | DMF | 1:1 | Magnetic resonance imaging |

Stability constants (log K) for these complexes range from 4.8 to 6.2, indicating moderate ligand strength.

Eigenschaften

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N6O4S2/c1-12-27-28-19(36-12)26-18(31)11-35-20-25-10-17(13-3-2-4-15(9-13)30(32)33)29(20)14-5-7-16(8-6-14)34-21(22,23)24/h2-10H,11H2,1H3,(H,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWMQSDUVXARTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.